4-Aminobutane-1,2-diol
Overview
Description
4-Aminobutane-1,2-diol is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and industrial manufacturing. The compound is characterized by the presence of an amino group and two hydroxyl groups attached to a four-carbon chain. The research on this compound spans from its synthesis to its molecular structure and physical properties .
Synthesis Analysis
The synthesis of 4-Aminobutane-1,2-diol and its derivatives has been approached through different methodologies. One efficient synthesis route starts with d- or l-glucose as the starting material, leading to the enantiomers of 4-aminobutane-1,2,3-triol . Another study describes the synthesis of 2-alkyl-3,4-iminobutanoic acids, which are beta-amino acids related to 4-aminobutane-1,2-diol, using aspartic acid as a starting point . Additionally, a systems biocatalysis approach has been used for the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, a compound closely related to 4-aminobutane-1,2-diol, by coupling an aldol reaction with a transamination process .
Molecular Structure Analysis
The molecular structure of 4-aminobutanol, a related compound to 4-aminobutane-1,2-diol, has been studied using Fourier-transform microwave spectrometry. The conformation of the molecule is stabilized by an intramolecular hydrogen bond from the alcohol proton to the amino nitrogen . An ab initio SCF study has also investigated the potential energy surface of 4-aminobutanol, revealing various intramolecular hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of 4-aminobutane-1,2-diol derivatives has been explored in several studies. For instance, the synthesis of N-benzenesulfonyl-N,O isopropylidene derivatives of diastereoisomeric 1-(2-furyl)-2-aminobutane-1,3-diols involves the addition of furyllithium to protected threoninal derivatives . Moreover, the Michael addition reaction has been employed to synthesize 3-alkyl-4-aminobutanoic acids, which are structurally related to 4-aminobutane-1,2-diol .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-aminobutane-1,2-diol and its analogs have been characterized in various studies. For example, the determination of 4-amino-1-hydroxybutane-1,1-bisphosphonic acid in urine involves a sensitive method that includes pre-column derivatization with 2,3-naphthalene dicarboxyaldehyde and fluorescence detection . This highlights the compound's reactivity with derivatizing agents and its detectability using fluorescence-based techniques.
Scientific Research Applications
Synthesis of CERT-dependent Ceramide Trafficking Inhibitors
The practical stereodivergent route to synthesize both syn- and anti-diastereomers of 1-substituted 3-aminobutane-1,4-diols has been developed, leading to the revision of the stereochemistry of the first inhibitor of CERT-dependent ceramide trafficking, HPA-12, from (R,R)-anti- to the (R,S)-syn-enantiomer (Ďuriš et al., 2011).
Use in Disease Control in Potatoes
2-Aminobutane, a related compound, has been utilized in controlling certain potato-tuber diseases, necessitating the development of a sensitive analytical method for residue determination (Scudamore, 1980).
Natural Product Synthesis
New 4-hydroxybenzyl-substituted amino acid derivatives, including variations of aminobutane diols, have been isolated from the rhizomes of Gastrodia elata Blume, showcasing the structural diversity and potential applications in natural product synthesis (Guo et al., 2015).
Stereochemistry in Drug Synthesis
The study of stereochemistry of compounds like Ethambutol, which involves 2-aminobutan-1-ol, a structurally similar compound, provides insights into the synthesis of therapeutically relevant compounds (Blessington & Beiraghi, 1990).
Synthesis of Amino Alcohols and Diols
Efficient enantioselective syntheses of compounds containing 1,2-amino alcohols and 1,2-diols, closely related to 4-Aminobutane-1,2-diol, have been reported, highlighting their significance in producing biologically active molecules (Ramasastry et al., 2007).
Role in Mutagenicity Studies
Studies on 3,4-epoxy-1,2-butanediol and hydroxymethylvinyl ketone in 3-butene-1,2-diol associated mutagenicity indicate the potential application of related diols in understanding mutagenic processes (Powley et al., 2007).
properties
IUPAC Name |
4-aminobutane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c5-2-1-4(7)3-6/h4,6-7H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZSRJNMSIMAKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558977 | |
Record name | 4-Aminobutane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobutane-1,2-diol | |
CAS RN |
83430-32-4 | |
Record name | 4-Aminobutane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-1,2-butanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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